丁酸丁酯

概述

描述

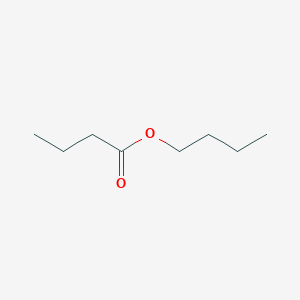

Butyl butyrate, also known as butyl butanoate, is an organic compound that belongs to the ester family. It is formed by the condensation of butyric acid and butanol. This compound is a clear, colorless liquid that is insoluble in water but miscible with ethanol and diethyl ether. Butyl butyrate is known for its pleasant fruity aroma, which is similar to that of pineapple. It is naturally found in various fruits such as apples, bananas, berries, pears, plums, and strawberries .

科学研究应用

Biofuel Production

Butyl butyrate is recognized as a promising biofuel due to its compatibility with diesel and kerosene. Research indicates that it can serve as a renewable energy source derived from biomass.

-

Production Methods :

- The enzymatic catalysis approach is employed for synthesizing butyl butyrate through the esterification of butanol and butyric acid. This method utilizes biotechnological processes to produce the necessary building blocks from renewable resources such as lignocellulosic biomass .

- Recent studies have demonstrated the potential of engineered microbial strains, such as Clostridium tyrobutyricum, to produce butyl butyrate from fermentable sugars in a single-step process. This method achieved high yields (up to 62.59 g/L) through optimized fermentation conditions .

- Advantages :

Flavor and Fragrance Industry

Butyl butyrate is widely used as a flavoring agent in food products and beverages due to its fruity aroma. It is also utilized in cosmetics and perfumes.

- Applications :

Solvent Applications

In addition to its use in food and cosmetics, butyl butyrate serves as a solvent in chemical processes. Its properties make it suitable for dissolving various materials, which is essential in manufacturing and laboratory settings.

Case Study: Enzymatic Synthesis of Butyl Butyrate

A study conducted by researchers at NTNU explored the use of an integrated membrane reactor for the production of butyl butyrate from biomass. This project aimed to combine three distinct processes (butanol production, butyric acid production, and esterification) into one system using selective membranes to enhance yield and efficiency. The findings demonstrated that integrating these processes could lead to a more sustainable production method for biofuels .

Case Study: Microbial Production

Another significant research effort focused on genetically engineering Clostridium tyrobutyricum to optimize the biosynthesis of butyl butyrate from glucose. The engineered strain exhibited high selectivity and yield, showcasing the potential for microbial platforms in producing value-added chemicals from renewable resources .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biofuels | Potential substitute for diesel and kerosene | Renewable source; lower emissions |

| Food Industry | Flavoring agent in beverages and baked goods | Enhances taste; natural ingredient |

| Cosmetics | Fragrance component in personal care products | Pleasant aroma; enhances product appeal |

| Solvent | Used in chemical processes | Effective dissolving properties |

作用机制

Target of Action

Butyl butyrate, also known as butyl butanoate, is an organic compound that is an ester formed by the condensation of butyric acid and n-butanol . It primarily targets G-protein coupled receptors (GPCRs) and histone deacetylase (HDAC) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals. HDACs are enzymes that remove acetyl groups from histone tails, thereby regulating gene expression .

Mode of Action

Butyl butyrate interacts with its targets in several ways. It has been demonstrated to ameliorate obesity, diabetes, and kidney diseases via GPCRs . It also acts as an epigenetic regulator by inhibiting HDAC, leading to up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .

Biochemical Pathways

Butyl butyrate can be synthesized by using a single Clostridium strain natively producing butanol or butyrate, with exogenously supplemented butyrate or butanol, in the presence of lipase . In addition, E. coli strains have been engineered to produce butyl butyrate . The acetyl-coenzyme A (CoA) pathway is the most prevalent pathway for butyrate production, followed by the lysine pathway .

Pharmacokinetics

Butyl butyrate is a clear, colorless liquid that is insoluble in water, but miscible with ethanol and diethyl ether . Its refractive index is 1.406 at 20 °C . .

Result of Action

The molecular and cellular effects of butyl butyrate’s action are diverse. It has been shown to ameliorate obesity, diabetes, and kidney diseases . It also has a role in regulating gene expression through its action on HDAC .

Action Environment

The action of butyl butyrate can be influenced by various environmental factors. For instance, its synthesis can be affected by the presence of water, which can lead to hydrolysis at ambient temperature . Moreover, its use in the flavor industry to create sweet fruity flavors that are similar to that of pineapple suggests that it may interact with other compounds in the environment to produce its characteristic aroma .

生化分析

Biochemical Properties

Butyl butyrate can be synthesized by reacting butanoic acid with n-butanol in the presence of an acid catalyst . In the field of biotechnology, microbial esters biosynthesis is emerging as an alternative approach for the production of butyl butyrate . This process involves the use of a single Clostridium strain natively producing butanol or butyrate, with exogenously supplemented butyrate or butanol, in the presence of lipase .

Cellular Effects

It is known that esters, including butyl butyrate, can influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of butyl butyrate involves its synthesis from butyrate and butanol. This process can be catalyzed by lipases and alcohol acyltransferases (AATs) in microorganisms . The resulting butyl butyrate can then interact with various biomolecules in the cell .

Temporal Effects in Laboratory Settings

It is known that butyl butyrate can be produced from glucose or other sugars in one pot .

Metabolic Pathways

Butyl butyrate is involved in the metabolic pathway of ester biosynthesis, where it is synthesized from butyrate and butanol. This process can be catalyzed by lipases and alcohol acyltransferases (AATs) in microorganisms .

Subcellular Localization

It is known that esters, including butyl butyrate, can interact with various biomolecules in the cell .

准备方法

Synthetic Routes and Reaction Conditions: Butyl butyrate can be synthesized through the acid-catalyzed esterification of butyric acid with butanol. This reaction typically involves the use of concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, butyl butyrate can be produced using microbial fermentation. This method involves the use of microorganisms such as Clostridium species that naturally produce butanol and butyrate. The esterification process is facilitated by the presence of lipase enzymes, which catalyze the reaction between butanol and butyrate .

Types of Reactions:

Hydrolysis: Butyl butyrate can undergo hydrolysis in the presence of acids or bases to yield butyric acid and butanol.

Oxidation: It can react with strong oxidizing agents to form butyric acid and other oxidation products.

Substitution: Butyl butyrate can participate in ester-amide exchange reactions to form amides.

Common Reagents and Conditions:

Acidic Hydrolysis: Concentrated sulfuric acid or hydrochloric acid.

Basic Hydrolysis (Saponification): Sodium hydroxide or potassium hydroxide.

Oxidation: Potassium permanganate or chromic acid.

Major Products:

Hydrolysis: Butyric acid and butanol.

Oxidation: Butyric acid and other oxidation products.

Substitution: Amides and other substituted products.

相似化合物的比较

Butyl butyrate is similar to other esters such as ethyl butyrate, methyl butyrate, and propyl butyrate. it is unique in its higher molecular weight and distinct fruity aroma. The following are some similar compounds:

Ethyl Butyrate: Known for its pineapple-like aroma, used in flavorings and fragrances.

Methyl Butyrate: Has a fruity odor, used in perfumes and as a solvent.

Propyl Butyrate: Also has a fruity scent, used in flavorings and as a plasticizer

Butyl butyrate stands out due to its higher boiling point and its broader range of applications in various industries.

生物活性

Butyl butyrate (BB) is an ester compound with significant biological activity and potential applications across various industries, including food, cosmetics, and biofuels. This article explores the biological activity of butyl butyrate, focusing on its production methods, microbial synthesis, and applications.

Butyl butyrate is a short-chain fatty acid ester with a fruity aroma, characterized by its formula . It is produced primarily through the esterification of butyric acid and butanol. The production pathways can be categorized into two main strategies: microbial fermentation and chemical synthesis .

- Microbial Fermentation : Microorganisms such as Clostridium species and Escherichia coli have been engineered to produce BB from renewable resources. For instance, Clostridium acetobutylicum can produce up to 35 g/L of BB when supplemented with exogenous precursors like butyric acid and butanol .

- Chemical Synthesis : The chemical route involves the esterification of butyric acid with butanol using various catalysts. Research indicates that using lipases as biocatalysts can enhance production efficiency while providing a more environmentally friendly process .

1. Microbial Production

Recent studies have highlighted the potential of microbial systems for the sustainable production of BB. For example, a co-culture system combining Clostridium beijerinckii and C. tyrobutyricum yielded significant amounts of BB (up to 34 g/L) through optimized fermentation processes .

| Microorganism | Production Method | Yield (g/L) |

|---|---|---|

| Clostridium acetobutylicum | Fed-batch fermentation with glucose and butyrate | 35 |

| Clostridium sp. BOH3 | Co-culture system with exogenous lipases | 22 |

| Escherichia coli | Engineered for AAT pathway | 23 |

2. Health Benefits

Butyl butyrate has been studied for its potential health benefits, particularly in gut health. As a short-chain fatty acid (SCFA), it may play a role in promoting gut microbiota balance and enhancing intestinal barrier function. SCFAs like butyrate are known to have anti-inflammatory properties and may help in managing conditions like irritable bowel syndrome (IBS) .

3. Industrial Applications

The versatility of BB extends to various industrial applications:

- Food Industry : Used as a flavoring agent due to its fruity aroma.

- Cosmetics : Acts as a fragrance component in perfumes and lotions.

- Biofuels : Investigated as a potential biofuel due to its high octane rating (97.3) compared to conventional fuels .

Study on Microbial Production

A study conducted by Noh et al. (2019) examined the biosynthesis of BB using engineered strains of E. coli. The research indicated that integrating alcohol acyltransferases (AATs) into the metabolic pathways significantly enhanced BB production, achieving yields that were competitive with traditional chemical methods .

Techno-Economic Analysis

A techno-economic analysis performed by researchers at Louisiana State University explored the feasibility of producing butanol from organic waste-derived butyric acid through a two-step catalytic process. This process demonstrated promising economic viability, with a minimum selling price for butanol at approximately $3.39 per gallon .

属性

IUPAC Name |

butyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7-10-8(9)6-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPYJHCZDLZNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Record name | BUTYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041702 | |

| Record name | Butyric acid n-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl butyrate appears as a colorless liquid. Insoluble in water. A marine pollutant. Poses a threat to the aquatic environment. Immediate steps should be taken to prevent spread to the environment. May penetrate soils and contaminate groundwater and nearby waterways. Mildly irritates the eyes and skin., Liquid, Liquid; [Merck Index] Colorless liquid with an ester-like odor; [CHRIS] Colorless liquid with an odor like pineapple; [Acros Organics MSDS], colourless liquid with a fruity, pineapple-like odour on dilution, A colorless liquid. | |

| Record name | BUTYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl n-butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/223/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BUTYL BUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/842 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

332 °F at 760 mmHg (USCG, 1999), 166.00 °C. @ 760.00 mm Hg, 332 °F | |

| Record name | BUTYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL BUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/842 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

128 °F (USCG, 1999), 128 °F | |

| Record name | BUTYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/842 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

0.5 mg/mL at 20 °C, miscible with alcohol, ether, most vegetable oils; slightly soluble in propylene glycol, water, 1 ml in 3 ml 70% alcohol (in ethanol) | |

| Record name | Butyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/223/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.872 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.867-0.871, 0.872 | |

| Record name | BUTYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/223/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BUTYL BUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/842 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10.34 mmHg (USCG, 1999), 1.81 [mmHg], 10.34 mmHg | |

| Record name | BUTYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl n-butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL BUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/842 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

109-21-7 | |

| Record name | BUTYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl n-butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyric acid n-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BHV00T1M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL BUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/842 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-133 °F (USCG, 1999), -91.5 °C, -133 °F | |

| Record name | BUTYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL BUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/842 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different methods for producing butyl butyrate?

A1: Butyl butyrate can be produced via various methods:

- Chemical Synthesis: Traditional methods utilize strong acid catalysts like sulfuric acid to esterify butyric acid with butanol. []

- Enzymatic Synthesis: This eco-friendly approach employs lipases as biocatalysts for esterification. Various lipases from sources like Candida rugosa, Aspergillus niger, and Thermomyces lanuginosus have been successfully used. [, , , , , ]

- Microbial Fermentation: Engineered microbial consortia can produce butyl butyrate directly from glucose through fermentation, often coupled with in situ esterification using lipases. [, , ]

- Dehydrogenative Coupling: This method utilizes copper-based catalysts like CuO/ZrO2 to produce a mixture of butanol and butyl butyrate directly from butanol. []

Q2: How can the esterification reaction be optimized for higher butyl butyrate yield?

A2: Several factors influence the yield of butyl butyrate during esterification:

- Catalyst: Using efficient heterogeneous catalysts like sulfonated char from Miscanthus x giganteus or solid superacids like SO42-/TiO2-La2O3 can enhance yield and offer environmental benefits over homogeneous catalysts. [, , ]

- Reaction Conditions: Optimization of parameters such as temperature, molar ratio of reactants (butanol:butyric acid), catalyst loading, and reaction time are crucial. [, , , , , , ]

- Solvent System: Utilizing supercritical carbon dioxide (ScCO2) as a solvent can enhance reaction rates and facilitate downstream processing. []

- In Situ Product Removal: Employing techniques like extractive fermentation, where the produced butyl butyrate is simultaneously extracted into a separate phase (e.g., using hexadecane or oleyl alcohol), can alleviate product inhibition and improve yield. [, , , ]

Q3: Can butyl butyrate be produced directly from renewable resources?

A3: Yes, research has demonstrated the direct production of butyl butyrate from renewable resources:

- Lignocellulose: A microbial consortium consisting of Clostridium acetobutylicum, Clostridium tyrobutyricum, Escherichia coli expressing a lipase, and Trichoderma asperellum was able to produce butyl butyrate from microcrystalline cellulose without the need for exogenous precursors or lipases. []

- Shrimp Shell Waste: Clostridium tyrobutyricum engineered with a butanol synthesis pathway, coupled with lipase supplementation, successfully produced butyl butyrate using xylose and shrimp shell waste as carbon and nitrogen sources, respectively. []

Q4: Can waste materials be utilized for butyl butyrate production?

A4: Yes, waste material utilization presents a sustainable approach:

- Waste Acid from Cellulose Acetate Butyrate Production: This waste, rich in butyric acid, can be directly used for butyl butyrate synthesis through extraction followed by reactive distillation with butanol. []

- Waste Alkali Liquor from Octanol Production: This waste can be utilized as a raw material, along with chlorine butane, to produce butyl butyrate using phase-transfer catalysis (PTC) technology. []

Q5: What is the significance of butyl butyrate's physicochemical properties?

A5: Butyl butyrate's physicochemical properties dictate its applications:

- Pleasant Odor: Its pineapple-like aroma makes it valuable in food and fragrance industries. [, , ]

- Solvent Properties: It acts as an effective solvent in various industrial processes. []

- Fuel Properties: It exhibits favorable properties as a biofuel or fuel additive, particularly its compatibility with existing fuels like gasoline, diesel, and aviation kerosene. [, , , , , ]

Q6: How do the properties of butyl butyrate affect its atomization characteristics as a fuel?

A6: The atomization of butyl butyrate, crucial for its combustion efficiency in engines, is influenced by its physicochemical properties:

- Viscosity: Compared to Jet A-1 aviation kerosene, butyl butyrate's lower viscosity allows for faster droplet formation during atomization, potentially leading to more efficient combustion. []

Q7: How does the structure of butyl butyrate influence its attraction to insects?

A7: Butyl butyrate, along with other volatile compounds, plays a crucial role in attracting insects like yellowjackets:

- Chemical Structure: Its specific chemical structure contributes to its attractiveness to species like Vespula germanica and Vespula pensylvanica. The presence of acetic acid enhances the attraction, suggesting a food-finding behavior response. []

Q8: What analytical techniques are employed to characterize butyl butyrate?

A8: Various analytical techniques are used for characterization:

- Spectroscopy: Fourier-transform infrared spectroscopy (FTIR) confirms the formation of butyl butyrate by identifying characteristic functional groups. []

- Chromatography: Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detector (FID) is used to analyze reaction mixtures, identify butyl butyrate, and quantify its yield. [, , ]

- Mass Spectrometry: Analysis of the mass spectrum of butyl butyrate provides insights into its fragmentation patterns and aids in its identification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。